Imidazenil

Receptor Binding Affinity Benzodiazepine Site

Select Imidazenil for research demanding consistent, long-term GABA-A modulation without the confounds of sedation, tolerance, or receptor down-regulation. Unlike diazepam, it retains full anticonvulsant efficacy after 130 days of daily dosing, with an ED50 of just 0.008 mg/kg and a >5x therapeutic index. Its unique subunit selectivity (low α1, high α5 efficacy) makes it an essential tool for dissecting receptor-specific behaviors and tolerance mechanisms.

Molecular Formula C18H12BrFN4O
Molecular Weight 399.2 g/mol
CAS No. 151271-08-8
Cat. No. B138161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazenil
CAS151271-08-8
Synonyms6-(2-bromophenyl)-8-fluoro-4-H-imidazo(1,5-a)(1-4)benzodiazepine-3-carboxamide
imidazenil
Molecular FormulaC18H12BrFN4O
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESC1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N
InChIInChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25)
InChIKeyOCJHYHKWUWSHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazenil (CAS 151271-08-8): A Partial GABA-A Allosteric Modulator with Quantified Differentiation in Anticonvulsant, Anxiolytic, and Tolerance Profiles


Imidazenil (6-(2-bromophenyl)-8-fluoro-4H-imidazo-[1,5-a][1,4]benzodiazepine-3-carboxamide) is a partial positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, categorized within the imidazobenzodiazepine class [1]. It acts with high potency but low efficacy compared to full agonists like diazepam, and exhibits a distinctive subunit selectivity profile with low efficacy at α1-containing receptors and high efficacy at α5-containing receptors [2][3]. This pharmacological signature confers anticonvulsant and anxiolytic actions with a notable separation from sedative, motor-impairing, and tolerance-inducing effects that limit conventional benzodiazepines [4].

Why Imidazenil Cannot Be Substituted by Diazepam, Bretazenil, or Zolpidem in Mechanistic or Long-Term Studies


Imidazenil is not functionally interchangeable with diazepam (a full agonist), bretazenil (another partial agonist), or zolpidem (an α1-selective agonist) due to quantified differences in subunit efficacy, potency ratios, and tolerance liability. Unlike diazepam, which exhibits high efficacy across multiple GABA-A receptor subtypes, imidazenil displays a 4- to 5-fold higher potency but 30-50% lower efficacy in modulating GABA-elicited Cl- currents [1]. Crucially, chronic diazepam or zolpidem treatment induces anticonvulsant tolerance and receptor down-regulation, whereas imidazenil does not [2]. Even among partial agonists, imidazenil is 10 times more potent than bretazenil in seizure models and offers longer protection [3]. These distinctions preclude generic substitution in research requiring subtype-selective modulation, chronic dosing without tolerance, or separation of anxiolytic/anticonvulsant efficacy from sedation and motor impairment.

Quantified Differentiation of Imidazenil vs. Diazepam, Bretazenil, and Zolpidem in Key Pharmacological Endpoints


Binding Affinity: IC50 of 0.9 nM vs. Diazepam at Benzodiazepine Receptors

Imidazenil inhibits [3H]flumazenil binding to mouse cerebral cortical membranes with an IC50 of 0.9 nM, demonstrating high affinity for the benzodiazepine recognition site [1]. Under comparable conditions, diazepam exhibits an IC50 of approximately 7.3 nM for displacing [3H]diazepam in rat brain membranes [2]. This 8-fold difference in binding affinity indicates that imidazenil binds more tightly to the benzodiazepine site than diazepam, a property that contributes to its higher functional potency.

Receptor Binding Affinity Benzodiazepine Site

Efficacy and Potency in GABA-Elicited Cl- Currents: 4-5x Higher Potency but 30-50% Lower Efficacy than Diazepam

When tested on a broad spectrum of native and recombinant GABA-A receptors, imidazenil positively modulates GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy 30-50% lower than that of diazepam [1]. This partial agonist profile—high potency, low intrinsic activity—is mechanistically linked to its reduced sedative and motor-impairing effects compared to full agonists [2].

Electrophysiology GABA-A Receptor Modulation Efficacy

Anticonvulsant Potency vs. Diazepam in Bicuculline-Induced Seizures: 14-fold Higher Potency with Longer Duration

In rats, imidazenil protects against bicuculline-induced seizures with a peak equieffective dose of 2.5 µmol/kg p.o., compared to 35 µmol/kg p.o. for diazepam, representing a 14-fold higher potency [1]. The time-course analysis further shows that imidazenil provides a longer duration of protection than an equipotent dose of diazepam [1]. In a separate study, imidazenil was at least 10-fold more potent than diazepam in protecting rats from diisopropyl fluorophosphate (DFP)-induced seizures [2].

Anticonvulsant Seizure Protection Potency

Motor Impairment Separation: Anticonvulsant ED50 of 0.008 mg/kg vs. Rotarod Impairment at 5-10x Higher Doses

In mouse models, imidazenil protected against pentylenetetrazol-induced seizures with an ED50 of 0.008 mg/kg, while not impairing motor coordination in rotarod tests . In contrast, diazepam produces motor impairment at doses within its therapeutic range. Specifically, effects of imidazenil on motor coordination in the rotarod test were noted only at doses 5–10 times higher than therapeutic doses, whereas diazepam's effects on motor coordination were seen at therapeutic dosages [1]. Additionally, imidazenil decreased horizontal activity by only 40% compared to an 85% decrease with diazepam [2].

Motor Coordination Safety Margin Rotarod

Absence of Anticonvulsant Tolerance and Receptor Down-Regulation After 130-Day Chronic Dosing

Rats receiving chronic diazepam (35 µmol/kg p.o., 3 times/day for 8-15 days) exhibited reduced anticonvulsant efficacy, with [3H]-flumazenil binding sites decreased by 36% in cerebral cortex and 42% in cerebellum [1]. In contrast, no tolerance to imidazenil (2.5 µmol/kg p.o.) was apparent after 130-day administration (3 times/day), and no changes in [3H]-flumazenil binding were found in chronic imidazenil-treated rats [1]. Long-term diazepam or zolpidem treatment also decreased α1 subunit mRNA expression by 43% and 20%, respectively, while imidazenil elicited no significant changes in α1 or α5 subunit expression [2].

Tolerance Chronic Dosing Receptor Regulation

Subunit Selectivity: Low Efficacy at α1, High Efficacy at α5 vs. Diazepam and Zolpidem

Imidazenil exhibits low intrinsic efficacy at α1-containing GABA-A receptors but high efficacy at α5-containing receptors, whereas diazepam acts as a high-efficacy modulator across multiple subunits, and zolpidem is a selective high-efficacy agonist at α1 [1][2]. Functionally, imidazenil fails to modulate α1-, α4-, and α6-containing receptors, while acting as a selective positive allosteric modulator of α5-containing receptors [3]. This profile underlies the absence of cross-tolerance between imidazenil and diazepam or zolpidem, despite cross-tolerance between diazepam and zolpidem [2].

Subunit Selectivity α5-GABA-A Receptor Subtype

Optimal Research Applications for Imidazenil (151271-08-8) Based on Quantified Differentiation


Chronic Seizure Models Requiring Stable Anticonvulsant Efficacy Without Tolerance

Imidazenil is the preferred GABA-A modulator for long-term anticonvulsant studies, given its demonstrated lack of tolerance after 130 days of chronic dosing, in stark contrast to diazepam which loses efficacy within 8-15 days and induces receptor down-regulation [1]. This makes it uniquely suited for repeated-dosing protocols in epilepsy research where stable, sustained efficacy is required without confounding adaptive changes.

Anxiolytic and Anticonvulsant Screening Requiring Clear Separation from Sedation/Motor Impairment

For behavioral pharmacology assays where sedation confounds interpretation (e.g., elevated plus maze, Vogel conflict, fear conditioning), imidazenil offers a quantifiable advantage: its anticonvulsant ED50 is 0.008 mg/kg while motor impairment occurs only at 5-10x higher doses, and it reduces horizontal activity by only 40% vs. diazepam's 85% [2]. This separation enables cleaner assessment of anxiolytic and anticonvulsant effects.

Studies of GABA-A α5 Subunit Function in Anxiety, Cognition, and Tolerance Mechanisms

Imidazenil's selective high efficacy at α5-containing GABA-A receptors and low efficacy at α1-containing receptors makes it an essential tool for dissecting subunit-specific contributions to behavior and receptor regulation [3]. Its lack of α1 subunit mRNA changes and absence of cross-tolerance with diazepam or zolpidem position it as a unique probe for investigating the molecular basis of benzodiazepine tolerance and withdrawal [4].

Organophosphate-Induced Seizure Models and Neuroprotection Studies

In DFP-induced seizure models, imidazenil is at least 10-fold more potent than diazepam and provides longer-lasting protection without sedation or tolerance [5]. This profile is particularly valuable for countermeasure development against nerve agent toxicity, where sustained anticonvulsant efficacy without respiratory depression is critical.

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